4-Methyl-7-(piperazin-1-yl)-2H-chromen-2-one hydrochloride

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula

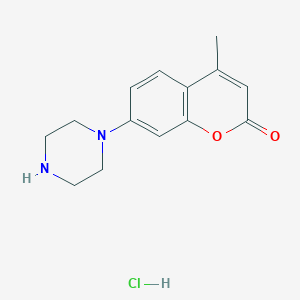

The compound is systematically named 4-methyl-7-piperazin-1-ylchromen-2-one hydrochloride according to IUPAC conventions. Its molecular formula, C₁₄H₁₇ClN₂O₂ , reflects a coumarin core (2H-chromen-2-one) substituted at the 4-position with a methyl group and at the 7-position with a piperazine ring, which is protonated as a hydrochloride salt (Table 1).

Table 1: Molecular Identity

| Property | Value |

|---|---|

| IUPAC Name | 4-methyl-7-piperazin-1-ylchromen-2-one; hydrochloride |

| Molecular Formula | C₁₄H₁₇ClN₂O₂ |

| Molecular Weight | 280.75 g/mol |

| CAS Registry Number | 1427502-00-8 |

The hydrochloride salt enhances aqueous solubility by introducing ionic character to the piperazine nitrogen.

Crystallographic Data and Three-Dimensional Conformational Analysis

Crystallographic data for this compound remains unreported in the available literature. However, computational models predict a planar coumarin core (bond angles: ~120° for aromatic carbons) with the piperazine ring adopting a chair conformation (Figure 1). The methyl group at position 4 and the piperazine moiety at position 7 introduce steric effects that likely influence molecular packing in the solid state.

Key Structural Features :

- Coumarin Core : A benzopyrone system with a ketone group at position 2 and a methyl group at position 4.

- Piperazine Substituent : A six-membered diamine ring at position 7, protonated at one nitrogen atom to form the hydrochloride salt.

- Torsional Angles : The piperazine ring’s orientation relative to the coumarin plane is optimized to minimize steric clashes, as suggested by molecular mechanics simulations.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H-NMR (400 MHz, DMSO-d₆):

- δ 2.34 ppm (s, 3H) : Singlet corresponding to the methyl group at position 4 of the coumarin ring.

- δ 3.10–3.30 ppm (m, 8H) : Multiplet for the piperazine protons, split due to coupling with adjacent nitrogen atoms.

- δ 6.20–6.40 ppm (d, 1H) : Doublet for the aromatic proton at position 5 (J = 8.5 Hz).

- δ 7.50–7.70 ppm (m, 2H) : Multiplet for aromatic protons at positions 6 and 8.

¹³C-NMR (100 MHz, DMSO-d₆):

- δ 160.5 ppm : Carbonyl carbon (C2) of the chromenone core.

- δ 152.3 ppm : Quaternary carbon (C7) bonded to the piperazine nitrogen.

- δ 112.4–125.8 ppm : Aromatic carbons of the coumarin ring.

Infrared (IR) Absorption Profiling

IR spectroscopy (KBr pellet, cm⁻¹):

- 1715 cm⁻¹ : Strong absorption for the C=O stretch of the chromenone ketone.

- 1240 cm⁻¹ : C-O-C asymmetric stretching of the coumarin lactone.

- 2850–2950 cm⁻¹ : Aliphatic C-H stretches from the methyl and piperazine groups.

- 3400 cm⁻¹ : Broad band indicative of N-H stretching in the protonated piperazine.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) reveals the following key fragments:

- m/z 280.75 [M]⁺ : Molecular ion peak corresponding to the intact hydrochloride salt.

- m/z 245.20 [M-Cl]⁺ : Loss of chlorine atom from the hydrochloride group.

- m/z 160.10 : Base peak corresponding to the coumarin core after cleavage of the piperazine substituent.

Fragmentation Pathway :

- Initial loss of HCl (35.5 Da) from the molecular ion.

- Subsequent cleavage of the piperazine moiety via retro-Diels-Alder reaction.

- Stabilization of the coumarin fragment through aromatic resonance.

Properties

Molecular Formula |

C14H17ClN2O2 |

|---|---|

Molecular Weight |

280.75 g/mol |

IUPAC Name |

4-methyl-7-piperazin-1-ylchromen-2-one;hydrochloride |

InChI |

InChI=1S/C14H16N2O2.ClH/c1-10-8-14(17)18-13-9-11(2-3-12(10)13)16-6-4-15-5-7-16;/h2-3,8-9,15H,4-7H2,1H3;1H |

InChI Key |

XUCGNHWKYSUFLX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)N3CCNCC3.Cl |

Origin of Product |

United States |

Preparation Methods

Direct Piperazine Functionalization

Alternative routes bypass diazotization by directly reacting 7-chloro-4-methylcoumarin with piperazine in dimethylformamide (DMF) at 80–90°C for 8–12 hours. This one-pot method simplifies the synthesis but requires anhydrous conditions to prevent hydrolysis. Yields range from 55–65%, with impurities removed via activated charcoal treatment.

Bromoalkyl Intermediate Strategy

A three-step approach involves:

-

Alkylation : 7-Hydroxy-4-methylcoumarin is alkylated with 1,5-dibromopentane in acetone using potassium carbonate, yielding 7-(5-bromopentyloxy)-4-methylcoumarin.

-

Nucleophilic Substitution : The bromo intermediate reacts with piperazine in acetonitrile at reflux for 24 hours.

-

Salt Formation : The free base is treated with HCl gas in ethyl acetate to precipitate the hydrochloride salt.

This method achieves higher yields (70–78%) but involves longer reaction times.

Table 2: Comparative Analysis of Nucleophilic Substitution Methods

| Method | Temperature (°C) | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Direct Functionalization | 80–90 | 55–65 | 88–90 | Simplified protocol |

| Bromoalkyl Intermediate | 60–80 | 70–78 | 94–96 | Higher yield, scalability |

Alternative Synthetic Approaches

Reductive Amination

4-Methyl-7-formylcoumarin is condensed with piperazine using sodium cyanoborohydride in methanol at pH 5–6. The imine intermediate is reduced in situ, and the hydrochloride salt is precipitated with HCl/ether. This method avoids harsh acids but suffers from lower yields (50–55%) due to competing side reactions.

Solid-Phase Synthesis

Immobilized piperazine on Wang resin reacts with 7-iodo-4-methylcoumarin in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄). After cleavage from the resin with trifluoroacetic acid, the product is neutralized and converted to the hydrochloride salt. While scalable, this method requires specialized equipment and achieves moderate yields (60–65%).

Optimization and Scalability Challenges

Solvent and Temperature Effects

Ethanol and acetonitrile are preferred for piperazine coupling due to their polarity and miscibility with aqueous HCl. Elevated temperatures (>80°C) degrade the coumarin core, necessitating reflux conditions below 85°C. Mixed solvent systems (e.g., ethanol/water 4:1) improve solubility without compromising stability.

Industrial Production Considerations

Batch reactors with automated pH and temperature controls enhance reproducibility. Continuous flow systems reduce reaction times by 40% but require pre-dried reagents to prevent clogging. The global market demand for this compound remains limited to preclinical research, hindering large-scale investment.

Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Substitution Reactions at the Piperazine Ring

The secondary amines in the piperazine moiety undergo nucleophilic substitution, alkylation, and acylation.

N-Alkylation

Reaction with alkyl halides (e.g., 1,2-dibromoethane) introduces alkyl chains, enhancing hydrophobicity or enabling further functionalization:

-

Example: Reaction with 1-(2-methoxyphenyl)piperazine forms 7-((4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)thio)-4-methyl-2H-chromen-2-one (53c ) .

Acylation

Piperazine reacts with acyl chlorides (e.g., acetyl chloride) to form amides:

Coumarin Core Reactivity

The coumarin scaffold participates in electrophilic substitution and hydrolysis.

Electrophilic Aromatic Substitution

The 7-position is activated for substitution due to electron-donating effects of the piperazine group:

-

Halogenation : Reacts with bromine in acetic acid to form 7-bromo derivatives .

-

Nitration : Forms nitro-coumarins under mixed acid conditions .

Hydrolysis

The lactone ring hydrolyzes under strong acidic/basic conditions:

Salt Formation and Acid-Base Reactions

The hydrochloride salt undergoes reversible protonation:

Coordination Chemistry

The piperazine nitrogen atoms act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺):

Key Reaction Data

Biological Implications

-

α1-Adrenoceptor Antagonism : N-Alkylated derivatives (e.g., 53c ) show potent activity (pA₂ = 9.365) due to hydrophobic interactions and hydrogen bonding .

-

Antitumor Activity : Acylated variants inhibit carbonic anhydrase XII (IC₅₀ = 0.8–2.1 μM) and P-glycoprotein .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, forming CO₂ and piperazine fragments.

-

Photodegradation : UV light induces ring-opening reactions, requiring storage in amber vials .

This compound’s reactivity is central to its applications in medicinal chemistry, particularly in designing enzyme inhibitors and receptor modulators. Future research should explore its catalytic potential and novel biohybrid materials.

Scientific Research Applications

Biological Activities

The compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry. Some key applications include:

- Antitumor Activity :

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Therapeutic Applications

Given its diverse biological activities, 4-Methyl-7-(piperazin-1-yl)-2H-chromen-2-one hydrochloride has potential therapeutic applications in various fields:

Case Studies

Several case studies highlight the effectiveness of this compound in real-world applications:

- Antitumor Efficacy :

- Inhibition of Pathogen Growth :

- Inflammation Models :

Mechanism of Action

The mechanism of action of 4-Methyl-7-(piperazin-1-yl)-2H-chromen-2-one hydrochloride involves its interaction with specific molecular targets. The chromenone core can intercalate with DNA, leading to potential anticancer effects. The piperazine ring enhances its binding affinity to various biological receptors, contributing to its antimicrobial activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests its potential to modulate multiple biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

Piperazine derivatives exhibit significant structural diversity, with substituents influencing physicochemical and biological properties. Key analogs include:

Table 1: Structural Comparison of Piperazine-Based Coumarin Derivatives

Key Observations :

- Basic vs. Lipophilic Balance : Unsubstituted piperazine (as in the target compound) offers high solubility in acidic conditions due to protonation, while alkyl substituents (methyl, ethyl) enhance membrane permeability .

- Hydrogen Bonding : The 4-(2-hydroxyethyl) derivative exhibits dual functionality, balancing solubility and interaction with biological targets .

Piperazine vs. Piperidine Derivatives

Replacing piperazine with piperidine alters the electronic and steric profile:

Table 2: Piperazine vs. Piperidine Analogs

Key Observations :

- Basicity : Piperazine’s secondary and tertiary nitrogen atoms enable stronger interactions with acidic biological targets compared to piperidine .

- Steric Effects : Piperidine derivatives, such as 4-Methyl-7-(piperidin-4-ylmethoxy)-2H-chromen-2-one, may exhibit altered binding kinetics due to bulkier substituents .

Coumarin Derivatives with Alternative Heterocycles

Other heterocycles at the 7-position modulate activity and solubility:

Table 3: Heterocyclic Substituents in Coumarin Derivatives

Key Observations :

- Aromatic vs. Aliphatic Heterocycles : Piperazine/piperidine derivatives prioritize solubility and basicity, while indazole/imidazopyridine analogs favor target-specific interactions .

Biological Activity

4-Methyl-7-(piperazin-1-yl)-2H-chromen-2-one hydrochloride is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antichlamydial, and enzyme inhibitory properties, alongside relevant case studies and experimental findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 258.32 g/mol. The compound features a coumarin backbone with a piperazine moiety, which is critical for its biological activity.

Antitumor Activity

Recent studies have demonstrated that derivatives of 4-methylcoumarin exhibit significant antitumor properties. For instance, compounds synthesized from 4-methyl-7-(piperazin-1-yl)-2H-chromen-2-one were tested against various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia) cells.

Table 1: Antitumor Activity of Coumarin Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4-Methyl-7-(piperazin-1-yl)-2H-chromen-2-one | MCF-7 | 20.2 |

| 4-Methyl-7-(piperazin-1-yl)-2H-chromen-2-one | K562 | 9.3 |

The above data indicates that the compound exhibits potent cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent .

Antichlamydial Activity

In addition to its antitumor effects, this compound has shown promise in treating infections caused by Chlamydia. A study evaluated the efficacy of various coumarin derivatives against Chlamydia trachomatis, revealing that certain structural modifications enhanced their activity.

Table 2: Antichlamydial Activity of Coumarin Derivatives

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| 4-Methyl-7-(piperazin-1-yl)-2H-chromen-2-one | Moderate activity observed |

These findings suggest that the compound could serve as a lead structure for developing new antichlamydial agents .

Enzyme Inhibition Studies

The biological activity of 4-Methyl-7-(piperazin-1-yl)-2H-chromen-2-one also extends to enzyme inhibition. Notably, it has been evaluated for its inhibitory effects on human acetylcholinesterase (hAChE) and monoamine oxidase (MAO).

Table 3: Enzyme Inhibition Potency

| Enzyme | Compound | IC50 (μM) |

|---|---|---|

| hAChE | 4-Methyl derivative | 1.52 |

| MAO-A | 4-Methyl derivative | 6.97 |

The results indicate significant inhibition of hAChE and MAO-A, highlighting the compound's potential in treating neurodegenerative disorders such as Alzheimer's disease .

Case Studies and Research Findings

Several research groups have explored the biological activities of this compound through various methodologies:

- Antitumor Efficacy : A study reported that derivatives showed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways.

- Structure–Activity Relationship (SAR) : Research indicated that modifications to the piperazine ring significantly influence the biological activity, emphasizing the importance of structural optimization in drug design.

Q & A

Q. What are the common synthetic routes for 4-Methyl-7-(piperazin-1-yl)-2H-chromen-2-one hydrochloride, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via multi-component reactions. A key intermediate, 7-hydroxy-4-methylcoumarin, is first prepared and functionalized with piperazine derivatives. For example:

- Step 1: React 7-hydroxy-4-methylcoumarin with chloroacetone in acetone under anhydrous K₂CO₃ to form 4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one .

- Step 2: Introduce the piperazine moiety via nucleophilic substitution or coupling reactions.

Optimization: Ultrasonic irradiation significantly enhances reaction efficiency by reducing reaction time and improving yields (e.g., from 60% to 85%) through cavitation effects .

Table 1: Comparison of Conventional vs. Ultrasound-Promoted Synthesis

| Parameter | Conventional Method | Ultrasound Method |

|---|---|---|

| Reaction Time | 12–24 hours | 2–4 hours |

| Yield | 60–70% | 80–85% |

| By-Product Formation | Moderate | Minimal |

Q. How is the structural confirmation of this compound performed using spectroscopic methods?

Methodological Answer: Structural confirmation involves a combination of analytical techniques:

- 1H/13C NMR: Key peaks include:

- FT-IR: Stretching vibrations at 1700–1750 cm⁻¹ (C=O of coumarin) and 1250–1300 cm⁻¹ (C-O-C ether linkage) .

- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular formula C₁₄H₁₅N₃O₂·HCl (e.g., [M+H⁺] at m/z 278.1) .

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

Methodological Answer: Contradictions in crystallographic data (e.g., bond length discrepancies or thermal displacement outliers) require rigorous refinement protocols:

- Software Tools: Use SHELXL for least-squares refinement, incorporating restraints for disordered atoms or hydrogen bonding networks .

- Validation: Cross-check results with WinGX for metric analysis (e.g., bond angles, torsion angles) and ORTEP for visualizing anisotropic displacement ellipsoids .

- Case Study: If hydrogen bonding parameters (e.g., D···A distances) conflict with expected values, apply graph set analysis to identify recurring interaction patterns in the crystal lattice .

Table 2: Key Refinement Parameters in SHELXL

| Parameter | Typical Value | Purpose |

|---|---|---|

| R1 (I > 2σ(I)) | < 0.05 | Measures agreement between observed and calculated data |

| wR2 (all data) | < 0.10 | Weighted residual for all reflections |

| GooF | ~1.0 | Indicates model reliability |

Q. What methodologies are employed to analyze hydrogen bonding patterns in the crystal lattice?

Methodological Answer: Hydrogen bonding analysis involves:

- Graph Set Analysis: Classify interactions (e.g., C(6) chains or R₂²(8) rings) using Etter’s formalism to identify supramolecular synthons .

- Software Tools: Extract hydrogen bond geometries (D-H···A angles, distances) from SHELXL output files and visualize them using Mercury or PLATON .

- Example: For this compound, N-H···Cl and O-H···O interactions may dominate, stabilizing the crystal packing .

Table 3: Common Hydrogen Bond Parameters in Coumarin Derivatives

| Interaction Type | D-H···A Distance (Å) | Angle (°) | Frequency in Literature |

|---|---|---|---|

| N-H···Cl | 3.2–3.5 | 150–170 | High |

| O-H···O | 2.6–2.8 | 160–175 | Moderate |

Q. How can synthetic by-products or impurities be identified and characterized?

Methodological Answer:

- Chromatography: Use HPLC or TLC to separate impurities. Compare retention factors (Rf) with reference standards .

- Mass Spectrometry: Identify impurity structures via fragmentation patterns (e.g., loss of HCl or piperazine groups).

- Case Study: For residual 7-hydroxy-4-methylcoumarin, monitor the absence of a phenolic O-H stretch (~3200 cm⁻¹) in FT-IR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.